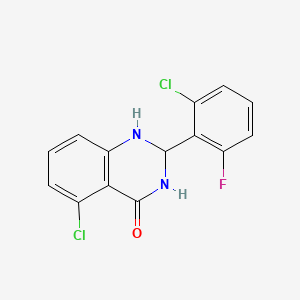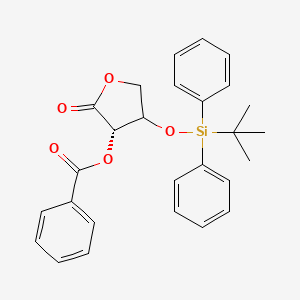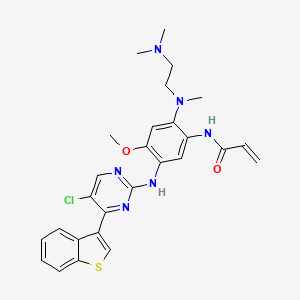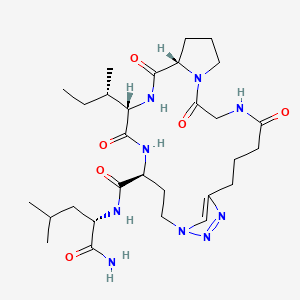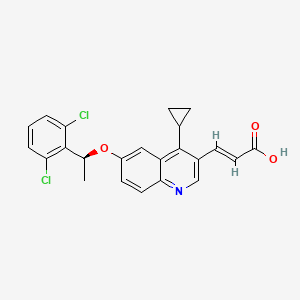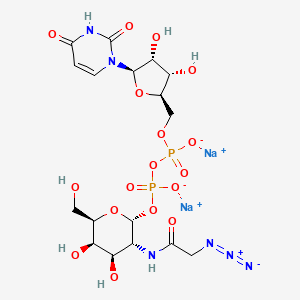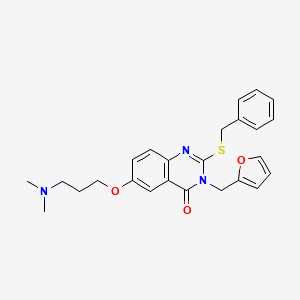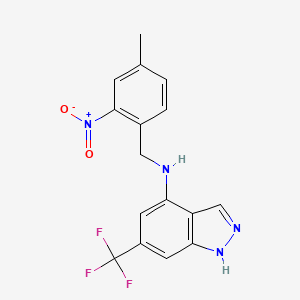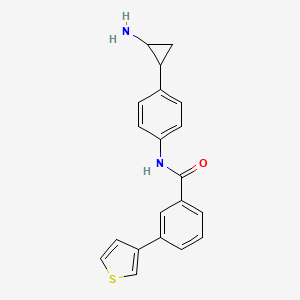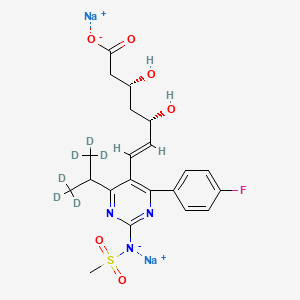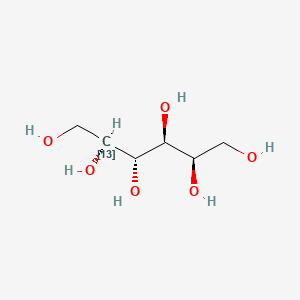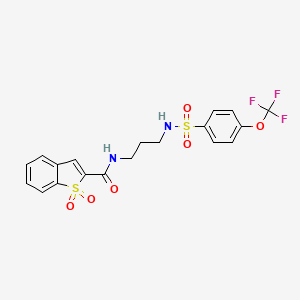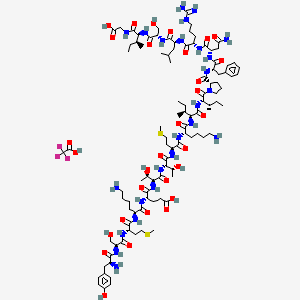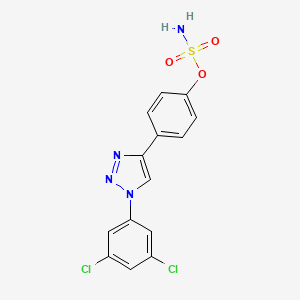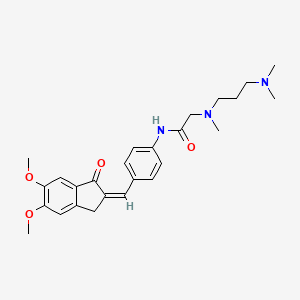
AChE/BChE/MAO-B-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BChE/MAO-B-IN-4, also known as compound 4a, is a selective dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound shows no significant inhibition activity against butyrylcholinesterase and human monoamine oxidase A. It is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase B .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE/MAO-B-IN-4 involves the preparation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The synthetic route typically includes the reaction of appropriate hydrazides with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
化学反応の分析
Types of Reactions
AChE/BChE/MAO-B-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
科学的研究の応用
AChE/BChE/MAO-B-IN-4 is widely used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its dual inhibitory action on acetylcholinesterase and monoamine oxidase B makes it a valuable tool for investigating the mechanisms underlying these diseases and developing potential therapeutic agents .
作用機序
The compound exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, AChE/BChE/MAO-B-IN-4 increases the levels of acetylcholine in the brain, thereby enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme helps to increase dopamine levels, which can be beneficial in treating conditions like Parkinson’s disease .
類似化合物との比較
AChE/BChE/MAO-B-IN-4 is unique in its selective dual inhibition of acetylcholinesterase and monoamine oxidase B, with no significant activity against butyrylcholinesterase and human monoamine oxidase A. Similar compounds include:
Piperazine-substituted chalcones: These compounds also inhibit monoamine oxidase B and acetylcholinesterase but have different structural features and inhibitory profiles.
Benzothiazole derivatives: These compounds are designed as dual inhibitors of acetylcholinesterase and monoamine oxidase B and are used in the treatment of Alzheimer’s disease.
This compound stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C26H33N3O4 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
N-[4-[(Z)-(5,6-dimethoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[3-(dimethylamino)propyl-methylamino]acetamide |
InChI |
InChI=1S/C26H33N3O4/c1-28(2)11-6-12-29(3)17-25(30)27-21-9-7-18(8-10-21)13-20-14-19-15-23(32-4)24(33-5)16-22(19)26(20)31/h7-10,13,15-16H,6,11-12,14,17H2,1-5H3,(H,27,30)/b20-13- |
InChIキー |
PHRRVDDXOIXGNS-MOSHPQCFSA-N |
異性体SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |
正規SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


